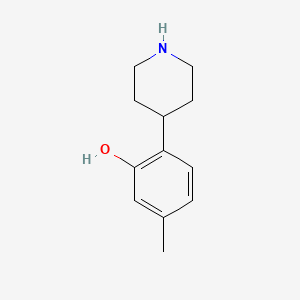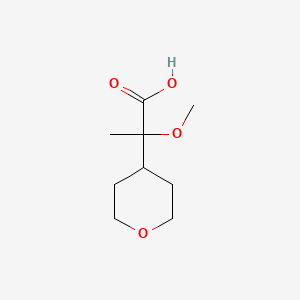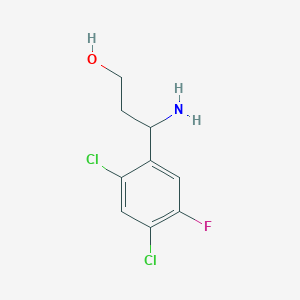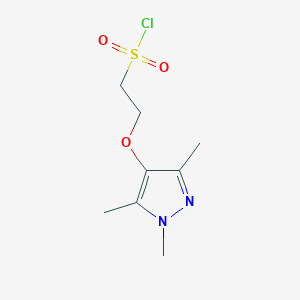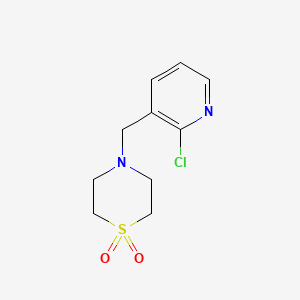
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a chloropyridine moiety attached to a thiomorpholine ring, which is further oxidized to form a 1,1-dioxide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiomorpholine under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to achieve the 1,1-dioxide form. Common reagents used in the synthesis include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the thiomorpholine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,3-Dichloropyridin-4-yl)(thiomorpholino)methanone: Similar structure with dichloro substitution.
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Contains a thiazine ring with similar functional groups.
Uniqueness
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to its specific combination of a chloropyridine moiety and a thiomorpholine ring with a 1,1-dioxide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1249769-71-8 |
|---|---|
Molekularformel |
C10H13ClN2O2S |
Molekulargewicht |
260.74 g/mol |
IUPAC-Name |
4-[(2-chloropyridin-3-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-9(2-1-3-12-10)8-13-4-6-16(14,15)7-5-13/h1-3H,4-8H2 |
InChI-Schlüssel |
OJRREINROVPQQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CCN1CC2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


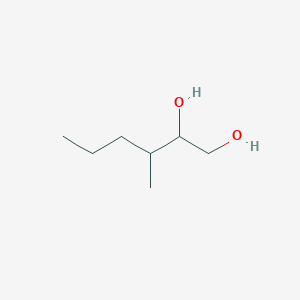

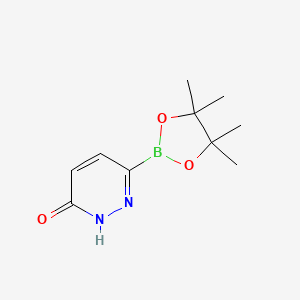
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)



